Physicochemical Property Differentiation: Calculated Boiling Point and Vapor Pressure Compared to Common Solvents
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine exhibits a calculated boiling point of 444.8 ± 38.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C [1]. In comparison, structurally related imidazo[1,2-a]pyridine derivatives typically show lower boiling points due to reduced molecular weight and hydrogen bonding capacity; for example, unsubstituted imidazo[1,2-a]pyridine has a boiling point of approximately 300 °C [2]. The high thermal stability of the target compound, indicated by its elevated boiling point, is a consequence of the fused tetrahydroimidazo[1,2-a]pyrazine ring system combined with the phenyl substituent.
| Evidence Dimension | Boiling Point (Predicted) |
|---|---|
| Target Compound Data | 444.8 ± 38.0 °C at 760 mmHg |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine (unsubstituted) ~300 °C at 760 mmHg |
| Quantified Difference | Target compound has approximately 145 °C higher boiling point |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
This differentiation in thermal stability is critical for applications involving high-temperature reactions or distillation processes, where less stable analogs would decompose.
- [1] ChemSpider. 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CSID:23349755). Royal Society of Chemistry. Accessed April 2026. View Source
- [2] PubChem. Imidazo[1,2-a]pyridine (CID 15028). National Library of Medicine. Accessed April 2026. View Source
